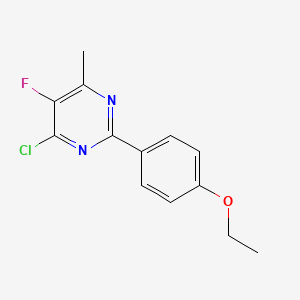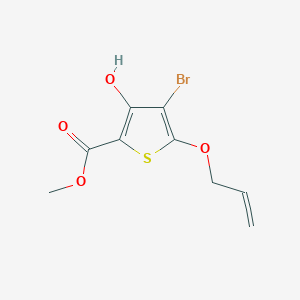
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group, a bromine atom, and a hydroxyl group attached to the thiophene ring, along with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a thiophene derivative, followed by the introduction of the allyloxy group and the hydroxyl group through nucleophilic substitution and oxidation reactions, respectively. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the hydroxyl group allows it to participate in various biochemical reactions. It may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(allyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(allyloxy)-4-iodo-3-hydroxythiophene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Methyl 5-(allyloxy)-4-fluoro-3-hydroxythiophene-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs
Propiedades
Fórmula molecular |
C9H9BrO4S |
|---|---|
Peso molecular |
293.14 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-hydroxy-5-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H9BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h3,11H,1,4H2,2H3 |
Clave InChI |
BBDFFXAULUZHKS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(S1)OCC=C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)
amine](/img/structure/B12078986.png)
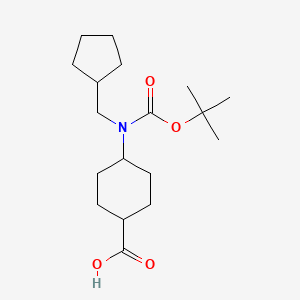


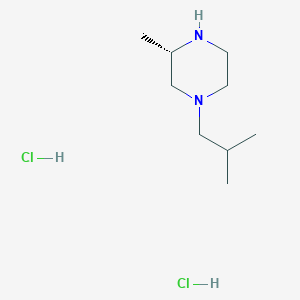
![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)

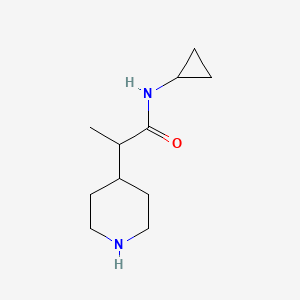

![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)


